SFN-Cys Exhibits a Favorable In Vitro Therapeutic Window Relative to SFN-NAC in Glioblastoma Cells
In head-to-head cell viability assays using the same glioblastoma cell lines, SFN-Cys demonstrates a distinct cytotoxicity profile compared to SFN-NAC. The reported IC50 values for SFN-Cys in U87MG cells are approximately 45 µM and 37.99 µM [1], while the IC50 for SFN-NAC in the same cell line is reported as 35.20 µM . This indicates that while SFN-Cys retains potent activity, its slightly higher IC50 in some contexts may suggest a different mechanism or a more favorable window for combination studies.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 45 µM (U87MG); 37.99 ± 2.34 µM (U87MG) |
| Comparator Or Baseline | SFN-NAC: 35.20 µM (U87MG) |
| Quantified Difference | ~9.8 to 2.8 µM higher IC50 |
| Conditions | MTT cell viability assay, 24-hour treatment in human glioblastoma U87MG cells |
Why This Matters
This difference in IC50 between SFN-Cys and SFN-NAC in the same cell line provides procurement justification for selecting the specific metabolite best suited for a study's required potency profile.
- [1] Wu S, Zhou Y, Yang G, Tian H, Geng Y, Hu Y, et al. Sulforaphane-cysteine induces apoptosis by sustained activation of ERK1/2 and caspase 3 in human glioblastoma U373MG and U87MG cells. Oncol Rep. 2017;37(5):2829-2838. View Source
